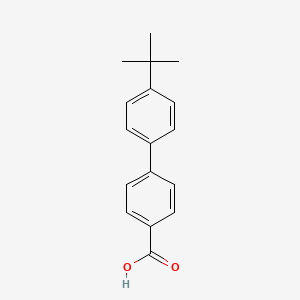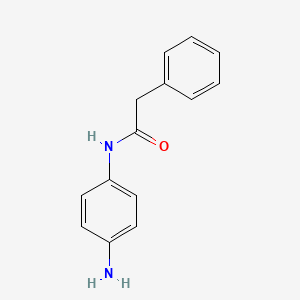
4-(4-tert-Butylphenyl)benzoic Acid
説明
4-(4-tert-Butylphenyl)benzoic Acid, also known as PTBBA, is a chemical compound with the molecular formula C17H18O2 . It is a modifier for alkyd resins and a polymerization regulator for polyesters . It is also used as an additive in cutting oils and as a corrosion inhibitor .
Synthesis Analysis
4-(4-tert-Butylphenyl)benzoic Acid is obtained by the liquid-phase air oxidation of 4-tert-butyltoluene . This compound is prepared from toluene and isobutylene .Molecular Structure Analysis
The molecular weight of 4-(4-tert-Butylphenyl)benzoic Acid is 254.32 g/mol . The IUPAC name for this compound is 4-(4-tert-butylphenyl)benzoic acid . The InChI string is InChI=1S/C17H18O2/c1-17(2,3)15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(18)19/h4-11H,1-3H3,(H,18,19) .Physical And Chemical Properties Analysis
4-(4-tert-Butylphenyl)benzoic Acid is a solid at room temperature . It has a molecular weight of 254.32 g/mol . The compound has a XLogP3 value of 5.5, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .科学的研究の応用
Pharmaceutical Research
4-(4-tert-Butylphenyl)benzoic Acid has been utilized as a potent inhibitor of yeast sirtuin (Sir2p), which is significant in the study of aging and age-related diseases . By inhibiting Sir2p, researchers can better understand its role in cellular processes and develop targeted therapies for conditions like cancer, neurodegeneration, and metabolic disorders.
Polymer Science
In polymer chemistry, this compound serves as a chain stop agent. It’s used to control molecular weight by limiting chain growth during polymerization . This application is crucial for producing polymers with desired physical properties for industrial use.
Material Science
The compound’s ability to stabilize polymers makes it valuable in material science, particularly as a thermal stabilizer in PVC (polyvinyl chloride) . This extends the material’s lifespan and enhances its resistance to degradation under heat.
Analytical Chemistry
4-(4-tert-Butylphenyl)benzoic Acid can be determined in water samples using liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS) . This method is essential for environmental monitoring and ensuring water quality.
Chemical Synthesis
As an intermediate in chemical synthesis, this compound is used to produce esters of PTBBA (p-tert-butylbenzoic acid), which have applications in various chemical industries . These esters are used in the synthesis of more complex molecules.
Environmental Science
The compound’s environmental impact has been assessed, particularly its chronic aquatic toxicity, which is important for understanding and mitigating its effects on ecosystems .
Safety and Hazard Evaluation
Research into the safety and hazards of 4-(4-tert-Butylphenyl)benzoic Acid is vital for its handling and use in industrial applications. It involves studying its potential to cause skin and eye irritation and its implications for workplace safety .
Safety and Hazards
作用機序
Target of Action
The primary targets of 4-(4-tert-Butylphenyl)benzoic Acid are the central nervous system, liver, kidneys, testes, epididymides, hemopoietic system, and the thymus . It has been shown to interact with these organs, causing various effects that can lead to toxicity .
Mode of Action
4-(4-tert-Butylphenyl)benzoic Acid interacts with its targets through various biochemical reactions. For instance, it has been shown to cause toxicity in male reproductive organs, including testicular lesions, spermatotoxic effects, and infertility, at relatively low concentrations .
Biochemical Pathways
4-(4-tert-Butylphenyl)benzoic Acid affects several biochemical pathways. It is metabolized to form benzoic acids in rat hepatocytes . These benzoic acids then lead to the accumulation of alkyl-benzoyl-CoA conjugates at high and steady levels . This accumulation could impair male reproduction by adversely affecting CoA-dependent processes required for spermatogenesis .
Pharmacokinetics
The pharmacokinetics of 4-(4-tert-Butylphenyl)benzoic Acid involve its absorption, distribution, metabolism, and excretion (ADME). It is known to be metabolized to form benzoic acids . .
Result of Action
The molecular and cellular effects of 4-(4-tert-Butylphenyl)benzoic Acid’s action include toxicity in the central nervous system, liver, kidneys, testes, epididymides, hemopoietic system, and the thymus . It also causes testes atrophy from seminiferous tubular degeneration and destruction of the germinative epithelium, resulting in disturbance of spermatogenesis including loss of late spermatids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-tert-Butylphenyl)benzoic Acid. For instance, its water solubility is very much dependent on pH . Additionally, it has been shown that environmental factors affect the function of soil microorganisms, thereby altering the composition, structure, and richness of soil microbial communities .
特性
IUPAC Name |
4-(4-tert-butylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(18)19/h4-11H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIOPONJCVOCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337278 | |
| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-Butylphenyl)benzoic Acid | |
CAS RN |
5748-42-5 | |
| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-tert-Butylphenyl)benzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)
![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)
![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)
![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)







![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)
![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)